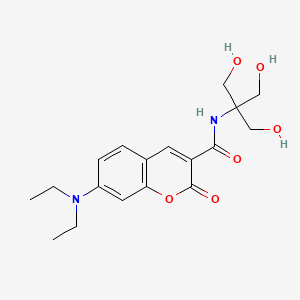
AGD
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AGD, or Automated Gel Dispensing, is an innovative technology that has revolutionized the way scientists conduct experiments in the laboratory. This compound systems enable researchers to quickly and accurately dispense gels of different types and sizes into a variety of applications, including DNA sequencing, protein analysis, and other life science research. The technology is based on a combination of automation, robotics, and software, which allow for precise, repeatable, and reliable gel dispensing. This compound systems are used in a wide range of laboratories, from academic and industrial to clinical and biotechnology.
科学研究应用
肛生殖距离和生殖健康
肛生殖距离 (AGD) 是生殖健康研究中的一项关键指标,可作为胎儿雄激素作用和接触内分泌干扰物的生物标记。Lind 等人 (2016) 的一项研究发现,孕妇在怀孕期间使用轻度镇痛剂与男性后代的 this compound 较短有关,突显了这些常见药物潜在的内分泌干扰特性及其对男性生殖发育的影响。这项研究强调了考虑怀孕期间用药及其对儿童健康可能的长期影响的重要性 (Lind 等人,2016)。
环境健康与 this compound
This compound 也被用作环境健康标记。Liu 等人 (2014) 综述了 this compound 在环境健康研究中的应用,指出了其在评估接触内分泌干扰物 (EDC) 的影响方面的效用。this compound 作为胎儿雄激素作用的敏感标记,可深入了解环境污染物的生殖毒性。this compound 在环境健康研究中的这一应用提供了一种非侵入性方法来研究 EDC 对人类健康和发育的影响 (Liu 等人,2014)。
多囊卵巢综合征 (PCOS) 的诊断工具
Hernández-Peñalver 等人 (2018) 探讨了 this compound 作为多囊卵巢综合征 (PCOS) 的诊断工具,发现 this compound,特别是阴蒂前表面到肛门上缘的距离 (AGDAC),可以适度区分 PCOS 的存在。这表明 this compound 测量可以作为预测 PCOS 及其主要表型的有用临床工具,为这种疾病的早期诊断和管理提供了一种简单且非侵入性的方法 (Hernández-Peñalver 等人,2018)。
疾病研究中的 this compound:变形虫鳃病
在水产养殖研究中,Young 等人 (2007) 确定了一种新的变形虫物种,即 Neoparamoeba perurans,是大西洋鲑变形虫鳃病 (this compound) 的主要病原体。这项研究强调了 this compound 测量在诊断和了解非人类物种疾病中的重要性,为水产养殖业管理和预防鲑鱼养殖中的 this compound 提供了有价值的信息 (Young 等人,2007)。
属性
IUPAC Name |
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-3-20(4-2)13-6-5-12-7-14(17(25)26-15(12)8-13)16(24)19-18(9-21,10-22)11-23/h5-8,21-23H,3-4,9-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFXQGOHXJXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is anogenital distance (AGD)?
A: Anogenital distance (this compound) is the distance between the anus and the genitals. In males, it is typically measured from the center of the anus to the posterior base of the scrotum (anoscrotal distance, AGDas) or to the tip of the penis (anopenile distance, AGDap). [, , , ] In females, it is measured from the center of the anus to the posterior fourchette (anofourchette distance, AGDaf) or to the clitoris (anoclitoral distance, AGDac). [, , , ]
Q2: Why is this compound considered a potential biomarker for reproductive health?
A: this compound is considered a sensitive biomarker of androgen exposure during early fetal development, specifically during the masculinization programming window (MPW). [, ] Animal studies have shown that disruptions in androgen action during this critical period can lead to alterations in this compound, which can be associated with various reproductive health outcomes later in life. [, , , , ]
Q3: How does this compound differ between males and females?
A: this compound is sexually dimorphic, meaning it differs between males and females. Males typically have a longer this compound than females, reflecting the influence of androgens on male genital development. This difference is evident as early as the second trimester of fetal development. [, ]
Q4: Is this compound associated with hypospadias?
A: Yes, research suggests that pre-pubertal boys with hypospadias have a shorter this compound than boys with normal genitalia. Furthermore, the severity of hypospadias appears to correlate with the reduction in this compound. [] This finding supports the hypothesis that both hypospadias and altered this compound may share a common origin related to androgen disruption during fetal development.
Q5: What is the relationship between this compound and cryptorchidism in human newborns?
A: Studies have found that this compound is significantly shorter in newborn males with undescended testis (UDT), also known as cryptorchidism, compared to those with descended testes. [] This finding suggests that both conditions may be linked to disruptions in androgen action during the MPW.
Q6: How does this compound relate to polycystic ovary syndrome (PCOS) in women?
A: Research has shown an association between longer this compound and the presence of PCOS in women. [, ] This finding lends support to the hypothesis that PCOS may have a fetal origin, potentially influenced by prenatal exposure to androgens.
Q7: Are there any genetic factors associated with this compound?
A: Studies in dairy cattle have identified a moderate heritability for this compound, suggesting a genetic component to the trait. [, ] Genome-wide association studies have identified several single nucleotide polymorphisms (SNPs) associated with this compound, but further research is needed to elucidate the specific genes and mechanisms involved. []
Q8: What are the limitations of using this compound as a biomarker?
A8: While this compound holds promise as a biomarker, there are limitations to consider.
- Measurement Variability: this compound measurements can vary depending on the method used, the experience of the examiner, and the age of the individual being measured. [, ]
- Influence of Other Factors: Factors beyond prenatal androgen exposure, such as maternal health and environmental exposures, could also influence this compound. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

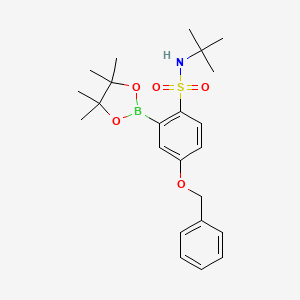
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)
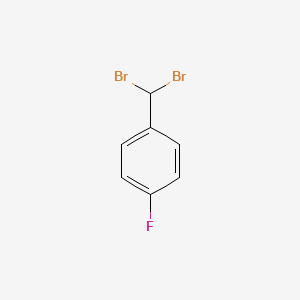
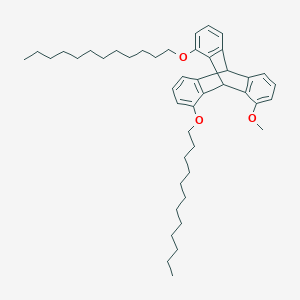
![Octaethyl [Benzene-1,2,4,5-tetrayltetrakis(methylene)]tetrakis(phosphonate), 95%](/img/structure/B6309034.png)
![[N-Methyl(benzyl)amino]propanedinitrile](/img/structure/B6309037.png)

![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
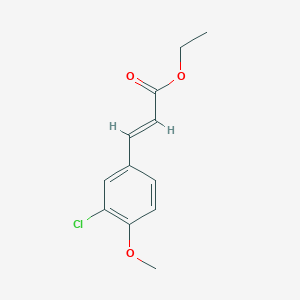
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)